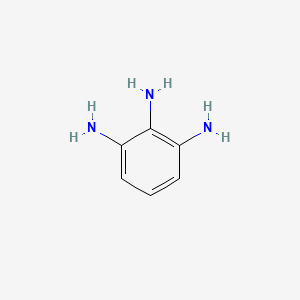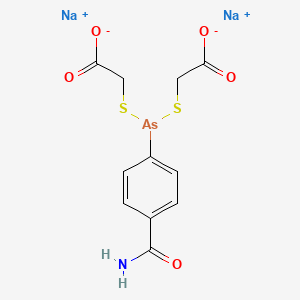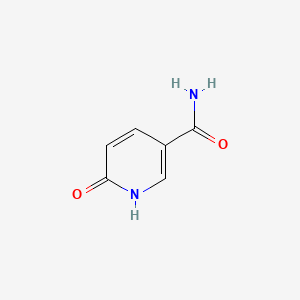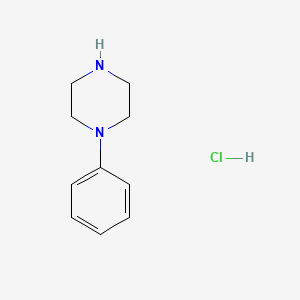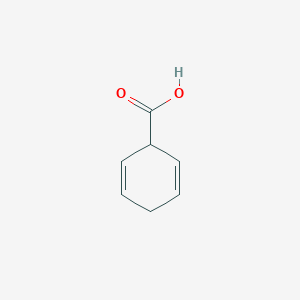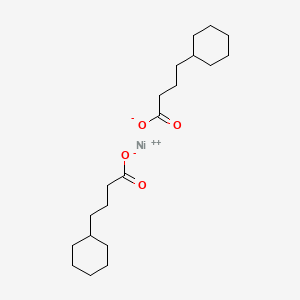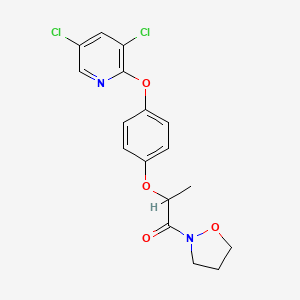
Isoxapyrifop
Descripción general
Descripción
Isoxapyrifop is an aromatic ether. It has a role as a phenoxy herbicide.
Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activity
Isoxapyrifop, a chemical with herbicidal properties, has been the subject of research focusing on its synthesis and effectiveness against certain weeds. A study detailed a new method for synthesizing isoxapyrifop and confirmed its effectiveness against Echinochloa crusgalli, a type of weed, while demonstrating safety for rice at specific concentration levels (L. Bin, 2013).
Biodegradation and Environmental Impact
The degradation of organophosphorus insecticides, including isoxapyrifop, in soil has been researched, particularly focusing on microbial degradation. Studies have examined how microbial populations in soil, adapted to degrade certain organophosphorus insecticides, affect the degradation rates and product distributions of these chemicals. These findings are crucial for understanding and managing the environmental impact of isoxapyrifop use (K. Racke & J. Coats, 1988).
Isoxazolidine Synthesis
Research has also been conducted on the stereoselective synthesis of isoxazolidines, which are important in organic synthesis, drug discovery, and chemical biology. Isoxapyrifop has been involved in the development of new methods for the synthesis of methyleneoxy-substituted isoxazolidines. This research contributes to the broader field of organic chemistry and the development of new compounds (Shuklendu D. Karyakarte, Thomas P Smith, & S. Chemler, 2012).
Propiedades
Número CAS |
87757-18-4 |
|---|---|
Fórmula molecular |
C17H16Cl2N2O4 |
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-11(17(22)21-7-2-8-23-21)24-13-3-5-14(6-4-13)25-16-15(19)9-12(18)10-20-16/h3-6,9-11H,2,7-8H2,1H3 |
Clave InChI |
ANFHKXSOSRDDRQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
SMILES canónico |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


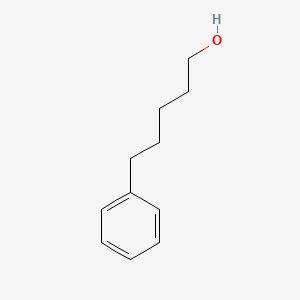
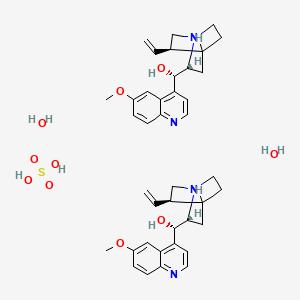
![2-Naphthalenesulfonic acid propanoic acid [4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] ester](/img/structure/B1222849.png)

